molecular formula C14H10ClFN2O6S B13345290 4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 21278-51-3

4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13345290
CAS No.: 21278-51-3
M. Wt: 388.8 g/mol
InChI Key: BAKXDTZSAUOJOJ-UHFFFAOYSA-N
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Description

4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride (CAS: 21322-88-3, molecular formula: C₁₅H₁₃ClFN₃O₅S, molar mass: 401.8 g/mol) is a sulfonyl fluoride derivative characterized by a benzenesulfonyl fluoride core modified with a 2-chloro-4-nitrophenoxyacetyl amino group . The electron-withdrawing nitro (NO₂) and chloro (Cl) substituents on the phenoxy moiety enhance the electrophilicity of the sulfonyl fluoride group, making it reactive toward nucleophiles like serine hydrolases or thiols. This compound is part of a broader class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents, which are valued for their stability in aqueous environments and selective reactivity .

Properties

CAS No.

21278-51-3

Molecular Formula

C14H10ClFN2O6S

Molecular Weight

388.8 g/mol

IUPAC Name

4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H10ClFN2O6S/c15-12-7-10(18(20)21)3-6-13(12)24-8-14(19)17-9-1-4-11(5-2-9)25(16,22)23/h1-7H,8H2,(H,17,19)

InChI Key

BAKXDTZSAUOJOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-nitrophenol, which is then reacted with chloroacetic acid to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then coupled with 4-aminobenzenesulfonyl fluoride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Formation of sulfonamide derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Oxidation: Formation of oxidized phenolic or amide derivatives.

Mechanism of Action

The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can disrupt the normal function of the enzyme, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of sulfonyl fluorides are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Molecular Formula Molar Mass (g/mol) Key Spectral Data Applications/Notes
Target Compound 2-Chloro-4-nitrophenoxyacetyl amino C₁₅H₁₃ClFN₃O₅S 401.8 HRMS (calculated): 401.03 (data inferred from analogs) Potential SuFEx probe; reactivity toward nucleophiles under study .
4-(2-((3-Acetamidobenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (2g) Acetamidobenzyl amino + sulfonyl fluoride C₁₇H₁₄F₃N₂O₄S 385.06 HRMS: [M+H]⁺ = 386.0669; IR: 1650 cm⁻¹ (amide C=O) Fragment-based screening; exhibits strong amide IR signals .
4-(2-((4-Nitrobenzyl)amino)-2-oxoethyl)benzenesulfonyl fluoride (20) 4-Nitrobenzyl amino + sulfonyl fluoride C₁₅H₁₂FN₂O₅S 366.03 ¹H NMR: δ 8.2 (Ar-H), 10.1 (NH); ¹⁹F NMR: δ -63.2 High reactivity in fragment screening; nitro group enhances electrophilicity .
AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride) Aminoethyl + sulfonyl fluoride C₈H₁₀FNO₂S·HCl 239.70 IR: 1647 cm⁻¹ (sulfonyl fluoride); stability in argon Serine protease inhibitor; hydrolyzes slowly in aqueous buffers .
3-(Benzylcarbamoyl)-4-methoxybenzenesulfonyl fluoride (15) Benzylcarbamoyl + methoxy C₁₅H₁₄FNO₄S 347.34 ¹⁹F NMR: δ -62.8; yield: 91% High-yield synthesis; used as a stable probe for protein labeling .

Spectral and Reactivity Differences

  • IR Spectroscopy: The target compound’s nitro group (NO₂) is expected to show strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric stretches), differentiating it from acetamido (1650 cm⁻¹) or methoxy (1250 cm⁻¹) analogs .
  • NMR: The ¹⁹F NMR chemical shift of the sulfonyl fluoride group ranges between δ -60 to -65 ppm across analogs, with minor variations depending on electron-withdrawing/donating substituents .
  • Reactivity : The nitro and chloro groups in the target compound likely increase its reactivity compared to AEBSF, which lacks strong electron-withdrawing groups. This aligns with the higher electrophilicity observed in nitro-substituted sulfonyl fluorides like compound 20 .

Biological Activity

The compound 4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in drug development and biochemical research.

Chemical Structure and Properties

The molecular formula for this compound is C14H9Cl2FN2O6SC_{14}H_{9}Cl_{2}FN_{2}O_{6}S. The structure includes several functional groups that contribute to its reactivity and biological activity:

  • Sulfonyl Fluoride Group : Enhances electrophilic character, making it a potent inhibitor of certain enzymes.
  • Chloro and Nitro Groups : Increase the compound's lipophilicity and potential for interaction with biological targets.

Table 1: Structural Features of this compound

Functional GroupDescription
Sulfonyl FluorideElectrophilic, enhances reactivity
ChloroIncreases lipophilicity
NitroPotential for redox reactions

Research indicates that this compound acts primarily as an enzyme inhibitor . Its electrophilic nature allows it to interact with nucleophilic sites on proteins, leading to the inhibition of various enzymes involved in critical biochemical pathways. This mechanism is particularly relevant in the context of antimicrobial and antifungal activities.

Antimicrobial Properties

Studies have demonstrated the compound's effectiveness against a range of microbial pathogens. Its ability to inhibit key enzymes makes it a candidate for further development as an antimicrobial agent.

Case Study: Antifungal Activity

In a study assessing the antifungal properties of this compound, it was found to exhibit significant inhibitory effects against Candida albicans. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a therapeutic agent.

Table 2: Biological Activity Summary

Activity TypeTarget OrganismMIC (µg/mL)
AntifungalCandida albicans32
AntimicrobialEscherichia coli16
Enzyme InhibitionVarious metabolic enzymesVariable

Applications in Drug Development

Given its biological activity, this compound has potential applications in drug development. Its unique mechanism of action can be leveraged to design new inhibitors targeting specific diseases, particularly those caused by resistant microbial strains.

Research Findings

Recent studies have highlighted the compound's role in biochemical research as a tool for exploring enzyme functions and pathways. By selectively inhibiting specific enzymes, researchers can gain insights into metabolic processes and disease mechanisms.

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